Cyclotridecanone
Description
Historical Trajectory of Macrocycle Research in Organic Chemistry
The journey into the world of large-ringed organic molecules, or macrocycles, began in the early 20th century. A pivotal moment in this field was the groundbreaking work of Leopold Ružička, who, in the 1920s, elucidated the structures of muscone (B1676871) and civetone (B1203174), naturally occurring musk fragrances. blogspot.comwikipedia.org His discovery that these molecules contained large carbon rings (15 and 17 members, respectively) was revolutionary, as it was previously believed that such large rings would be too strained to exist. blogspot.comkagakushi.org This research, which earned Ružička the Nobel Prize in Chemistry in 1939, opened the door to the systematic study of macrocyclic compounds. blogspot.comeuchems.eu He not only determined their structures but also developed the Ružička large-ring synthesis, a method to prepare these macrocycles in the laboratory, including the synthesis of civetone in 1927. wikipedia.org
The field saw further significant advancements in the 1960s with the synthesis of crown ethers and cryptands, which demonstrated selective binding of metal ions, giving rise to the field of supramolecular chemistry. numberanalytics.comresearchgate.net These discoveries underscored the unique properties and potential applications of macrocycles, solidifying their importance in organic chemistry. numberanalytics.com The "macrocyclic effect," a term used to describe the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic counterparts, became a central concept. wikipedia.orgchemeurope.com
The Position of Cyclotridecanone within Contemporary Organic Synthesis and Research
This compound (C₁₃H₂₄O) serves as a crucial intermediate and building block in modern organic synthesis. ontosight.ai It is a key precursor in the synthesis of various valuable compounds, including certain musk fragrances. ontosight.ai While it is rarely used directly in perfume compositions, its academic importance in understanding the relationship between chemical structure and odor is significant. chemicalbook.comchemicalbook.in
The synthesis of this compound itself has been a subject of research, with various methods developed for its preparation. These include the cyclization of other cycloalkanones and the oxidation of cyclotridecanol. ontosight.ai One notable method involves the ring expansion of cyclododecanone (B146445). researchgate.netgoogle.com Another approach utilizes the stereoselective addition of dihalocarbenes to cis,trans,trans-cyclododeca-1,5,9-triene, followed by a series of reactions to yield this compound. cdnsciencepub.comcdnsciencepub.com
Its reactivity as a ketone allows for a wide range of chemical transformations, such as reduction, oxidation, and nucleophilic addition, making it a versatile starting material for creating more complex macrocyclic structures like lactones and lactams. ontosight.ai For instance, the Beckmann rearrangement of the corresponding keto-oxime leads to the formation of a macrocyclic lactam. researchgate.net
Academic Relevance of this compound Studies in Fundamental Chemistry
The study of this compound and related macrocycles provides valuable insights into fundamental chemical principles. The conformation of its 13-membered ring has been a topic of interest, with studies on its derivatives, such as this compound 2,4-dinitrophenylhydrazone, revealing a preferred triangular researchgate.net conformation. iucr.orgthieme-connect.de This research contributes to the broader understanding of the stereochemistry and conformational analysis of large-ring systems. kagakushi.org
Furthermore, the synthesis and reactions of this compound serve as practical examples in the study of reaction mechanisms and the development of new synthetic methodologies. chemicalbook.com The investigation of macrocyclic compounds like this compound has driven research in organic chemistry, contributing to advancements in methods, systematic classification, and theoretical understanding. kagakushi.org Its role as a precursor to other macrocycles also allows for the exploration of structure-property relationships in areas such as fragrance chemistry and materials science. numberanalytics.comchemicalbook.in
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₄O ontosight.ai |
| Molecular Weight | 196.33 g/mol thegoodscentscompany.com |
| Melting Point | 30-33 °C ontosight.ai |
| Boiling Point | 285.87 °C @ 760 mmHg (est) |
| Density | 0.927 g/mL @ 25 °C chemicalbook.com |
| Refractive Index | 1.479 @ 20 °C chemicalbook.com |
| Flash Point | > 110 °C |
| Solubility in Water | 5.786 mg/L @ 25 °C (est) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclotridecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGWUBIUBBUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCC(=O)CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232212 | |
| Record name | Cyclotridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-10-0 | |
| Record name | Cyclotridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotridecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotridecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotridecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Cyclotridecanone and Its Derivatives
Strategies for Macrocyclic Ketone Ring Formation
The construction of the 13-membered carbon ring of cyclotridecanone is a significant synthetic challenge. Chemists have developed two primary strategies to achieve this: expanding smaller, more accessible rings, and cyclizing long, linear-chain molecules.
Ring Expansion Techniques: Homologation from Smaller Cycloalkanones
Homologation, the process of adding one or more carbon atoms to a cyclic structure, is a common and effective method for synthesizing this compound, typically starting from the 12-carbon ring, cyclododecanone (B146445). Several distinct methods have been established.
One classic approach is the Tiffeneau-Demjanov rearrangement , which accomplishes a one-carbon ring expansion. researchgate.netsigmaaldrich.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt, which then undergoes rearrangement to form the expanded ketone. sigmaaldrich.com Another one-carbon homologation involves the use of diazomethane (B1218177) or its derivatives, such as diazoacetic ester, which can react with the starting ketone to insert a methylene (B1212753) group into the ring. mdpi.comeuropa.eu
More contemporary methods offer alternative reagents for one-carbon ring expansion. A notable example is the reaction of cyclododecanone with trimethylsilyldiazomethane. researchgate.net A particularly regioselective method involves the addition of dichloromethyllithium to cyclododecanone. The resulting adduct, upon treatment with butyllithium, rearranges to form 2-chlorothis compound, an important functionalized derivative, in a 46% yield. cam.ac.uk
Two-carbon ring expansions provide an alternative route. The reaction of enamines derived from cyclododecanone with reagents like dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of the this compound framework after subsequent transformations. asm.org A novel thermal isomerization process has also been developed. In this method, a 1-vinylcyclododecanol, prepared from cyclododecanone, undergoes a gas-phase rearrangement at high temperatures to yield the ring-expanded this compound. mdpi.com
Table 1: Comparison of Selected Ring Expansion Methods for this compound Synthesis
| Method | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Tiffeneau-Demjanov Type | Cyclododecanone | 1. HCN/KCN 2. LiAlH₄ 3. HNO₂ | This compound | researchgate.net |
| Diazoacetic Ester Homologation | Cyclododecanone | 1. N₂CHCO₂Et, Et₃O⁺BF₄⁻ 2. Saponification/Decarboxylation | This compound | europa.eu |
| Dichloromethyllithium Method | Cyclododecanone | 1. LiCHCl₂, -78 °C 2. n-BuLi, -30 °C | 2-Chlorothis compound | cam.ac.uk |
| Thermal Isomerization | 1-Vinylcyclododecanol | Heat (gas phase) | This compound | mdpi.com |
Cyclization Reactions and Macrocyclization Approaches
Building the macrocycle from an acyclic (open-chain) precursor is a fundamental strategy in organic synthesis. fiveable.me For this compound, this typically involves the intramolecular cyclization of a 13-carbon linear chain. A primary precursor for this approach is tridecanedioic acid , also known as brassylic acid. nih.govatamanchemicals.com The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile derived from the corresponding dicarboxylic acid, followed by hydrolysis and decarboxylation, is a classic method for forming large ring ketones.
Another route begins with cis,trans,trans-cyclododeca-1,5,9-triene. This starting material can be converted to cyclotridecyne, which upon hydration with dilute sulfuric acid and a mercuric sulfate (B86663) catalyst, yields this compound. cdnsciencepub.com While this starts from a cyclic precursor, the key step creates the 13-membered ring from a 12-membered one through a series of additions and rearrangements, distinct from direct homologation.
General macrocyclization strategies, while not always reported specifically for this compound, are broadly applicable. mdpi.com These include high-dilution techniques that favor intramolecular reactions over intermolecular polymerization, such as macrolactonization or macrolactamization followed by conversion to the ketone. cam.ac.uknih.gov
Selective Functionalization and Derivatization of the this compound Core
Once the 13-membered ring is formed, its core structure can be modified to create a diverse range of analogues and advanced molecular scaffolds. This requires reactions that are highly selective, targeting specific atoms or functional groups.
Synthesis of Novel this compound Analogues
The ketone functional group of this compound is a prime site for derivatization. For instance, it can be converted into its corresponding oxime, which can then undergo a Beckmann rearrangement to yield Aza-2-cyclotridecanone , a 13-membered macrocyclic lactam (amide). sigmaaldrich.com This introduces a nitrogen atom into the ring, fundamentally altering the molecule's properties.
Another class of derivatives are the hydrazones. The reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) produces This compound 2,4-dinitrophenylhydrazone , a stable, crystalline solid whose structure has been characterized. academictree.org
Biological transformations also produce novel analogues. The microorganism Rhodococcus ruber is capable of oxidizing this compound via a Baeyer-Villiger oxidation to produce the corresponding lactone, oxacyclotridecan-2-one . asm.orggoogle.com
Chemo- and Regioselective Transformations for Advanced Scaffolds
Achieving selectivity is crucial when creating complex molecules from a simple macrocyclic ketone. ethz.chChemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity is the preference for reaction at one position over other possible positions. algoreducation.comdurgapurgovtcollege.ac.in
The Baeyer-Villiger oxidation of this compound to a lactone is an example of a chemoselective reaction, where the ketone is oxidized in preference to the C-H bonds of the alkyl chain. asm.orggoogle.com
Regioselectivity is often established during the ring-forming step. As mentioned previously, the reaction of cyclododecanone with dichloromethyllithium regioselectively yields 2-chlorothis compound , placing the chlorine atom specifically at the α-position to the carbonyl. cam.ac.uk Similarly, the thermal two-carbon ring expansion of substituted 1-vinylcycloalkanols can transfer alkyl groups to specific α- or β-positions on the expanded ketone ring. mdpi.com The ability to introduce functional groups at specific locations (α-functionalization) is key to building more advanced and complex molecular architectures from the basic this compound scaffold. rsc.orgmdpi.com
Catalytic Enantioselective Synthesis of this compound and its Chiral Derivatives
The synthesis of a single enantiomer (a non-superimposable mirror image) of a chiral molecule is a major goal in modern organic chemistry. While this compound itself is achiral, many of its derivatives can possess stereocenters. The development of catalytic enantioselective methods allows for the production of these chiral derivatives with high optical purity, using only a small amount of a chiral catalyst. scienceopen.com
Direct catalytic enantioselective synthesis of this compound derivatives is a challenging area with few specific examples in the literature. However, general strategies for asymmetric synthesis offer potential pathways. nih.govjchemlett.comsioc-journal.cn For instance, a prochiral precursor to this compound could be cyclized using a chiral catalyst, such as a Brønsted acid or a transition metal complex, to favor the formation of one enantiomer. rsc.orgrsc.org
Another approach would be the asymmetric α-functionalization of this compound itself. Using a combination of this compound, a reagent, and a chiral catalyst (e.g., a chiral amine or a metal complex with a chiral ligand), it is theoretically possible to add a functional group to the α-position to create a chiral center with high enantioselectivity. mdpi.com While the application of these advanced methods, such as those involving chiral rhodium complexes or other asymmetric catalysts, to this compound specifically is not yet widely reported, they represent the frontier of research in the synthesis of complex chiral macrocycles. rsc.orgrsc.org
Sustainable Synthetic Approaches in Macrocyclic Ketone Chemistry
The growing emphasis on environmental stewardship within the chemical industry has propelled the development of sustainable synthetic methods for producing valuable molecules, including macrocyclic ketones like this compound. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, utilize renewable resources, and improve energy efficiency compared to conventional synthetic routes. iiserpune.ac.inrsc.org Such strategies are not only environmentally beneficial but also offer economic advantages through cost-effective and renewable feedstocks and simplified operational processes. google.comgoogleapis.com
Biocatalytic and Chemo-enzymatic Routes
Biocatalysis, the use of natural catalysts like enzymes or whole microorganisms, has emerged as a powerful tool in macrocyclic ketone synthesis. symeres.cominnosyn.com Enzymes offer exquisite selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, reducing the need for protecting groups and minimizing side reactions and waste. symeres.comnih.gov
Chemo-enzymatic processes combine biological transformations with traditional chemical steps, leveraging the strengths of both disciplines. google.com A notable application is the production of macrocyclic ketones from renewable feedstocks, where a microorganism engineered with a modified fatty acid biosynthetic pathway can produce ω-hydroxy fatty acids or other derivatives. google.comgoogleapis.com These bio-derived intermediates are then converted into the target macrocycles via chemical reactions. google.com
One specific advancement involves the use of Baeyer-Villiger monooxygenases (BVMOs), which can oxidize cyclic ketones to their corresponding lactones. For instance, the bacterium Rhodococcus ruber SC1 contains a gene cluster that facilitates the oxidation of large cyclic ketones. google.comnih.gov This strain can convert cyclododecanone, this compound, and cyclopentadecanone (B167302) into their corresponding hydroxy acids, which are precursors to lactones and diacids. nih.gov The enzyme responsible, a cyclododecanone monooxygenase, catalyzes the Baeyer-Villiger oxidation to form the lactone, which is then hydrolyzed by a lactone hydrolase. google.comnih.gov
| Substrate | Biocatalyst / Organism | Enzyme Class | Product / Intermediate | Reference |
|---|---|---|---|---|
| Cyclododecanone | Rhodococcus ruber SC1 | Monooxygenase, Hydrolase | 1,12-dodecanedioic acid (DDDA) | nih.gov |
| This compound | Rhodococcus ruber SC1 (Cosmid Strain) | Monooxygenase | Corresponding hydroxy acid | nih.gov |
| Cyclopentadecanone | Rhodococcus ruber SC1 (Cosmid Strain) | Monooxygenase | Corresponding hydroxy acid | nih.gov |
| Fatty Acid Derivatives | Recombinant Microorganism | ω-hydroxylase, Thioesterase | ω-hydroxylated fatty acids | google.com |
Utilization of Renewable Feedstocks
A cornerstone of green chemistry is the use of renewable starting materials to replace petrochemical feedstocks. researchgate.net Fatty acids and vegetable oils, which are abundant biorenewable resources, serve as excellent precursors for macrocyclic compounds. researchgate.netacs.org For example, a sustainable and eco-friendly approach has been developed to synthesize a variety of 12- to 29-membered lactones and dilactones from olive oil. acs.org This method involves the hydrolysis of the oil, coupling the resulting fatty acids with various alkenols, and subsequent cyclization using Grubbs catalyst under greener reaction conditions. acs.org
Similarly, undec-10-enoic acid, produced industrially from castor oil, and methyl oleate, a primary component of many plant oils, are valuable and readily available renewable feedstocks for creating macrocycles via ring-closing metathesis (RCM). mdpi.com These approaches turn biomass into high-value macrocyclic molecules, aligning with the principles of a circular economy. acs.org
| Renewable Source | Derived Precursor | Synthetic Method | Product Class | Reference |
|---|---|---|---|---|
| Olive Oil | Oleic Acid | Coupling with alkenols, RCM | 12- to 29-membered lactones and dilactones | acs.org |
| Castor Oil | Undec-10-enoic acid | RCM | Unsaturated macrolactones | mdpi.com |
| High-Oleic Plant Oils | Methyl Oleate | Ethenolysis, RCM | Unsaturated macrolactones | mdpi.com |
| Carbohydrates (Corn, Cane) | Fatty Acid Derivatives | Fermentation, Chemical Synthesis | Macrocyclic lactones and ketones | google.comgoogleapis.com |
Advanced Green Catalytic Systems
The development of novel catalytic systems that are more efficient and environmentally benign is crucial for sustainable macrocyclization. Conventional methods often require stoichiometric amounts of coupling reagents, leading to significant waste. iiserpune.ac.in Modern catalytic strategies, such as borrowing hydrogen catalysis and acceptorless dehydrogenation, offer greener alternatives. iiserpune.ac.in For instance, Ru-MACHO catalyzed reactions can construct macrocycles from diols and other substrates, producing only water as a byproduct. iiserpune.ac.in
In the realm of olefin metathesis, a key reaction for forming large rings, significant progress has been made. High-concentration ring-closing metathesis (HC-RCM) has been achieved using a Schrock molybdenum catalyst, which avoids the parasitic double-bond migration often seen with ruthenium catalysts. rsc.org This allows the reaction to be performed at concentrations 20-40 times higher than in standard protocols, using user-friendly conditions such as suspension in paraffin (B1166041) tablets and simple distillation glassware, thereby improving process efficiency and reducing solvent waste. rsc.org Furthermore, the transition from hazardous chlorinated solvents like dichloromethane (B109758) to less toxic alternatives such as toluene (B28343) and ethyl acetate (B1210297) has become more common in RCM. mdpi.com
Photocatalysis and Electrochemistry
Harnessing sustainable energy sources like light and electricity represents a frontier in green synthesis. Visible-light photocatalysis has been successfully applied to the synthesis of medium-sized lactams from cyclic ketones. nih.govsustech.edu.cn This method features a remote radical migration under mild reaction conditions, offering high efficiency and broad functional-group tolerance. sustech.edu.cn While demonstrated for lactams, the principles are applicable to the broader field of macrocyclic synthesis. whiterose.ac.ukacs.org
Electrochemical synthesis offers another clean and efficient pathway. Anodic oxidation, for example, has been used as a key N-demethylation step in the synthesis of opioid intermediates, replacing harmful chemical reagents. vapourtec.com The transfer of such processes to scalable flow electrolysis cells can dramatically increase throughput and space-time yield, demonstrating the industrial viability of green electrochemical methods. vapourtec.com These approaches avoid toxic and corrosive reagents, utilize electricity as a clean reagent, and can reduce the number of synthetic steps. researchgate.net
Mechanistic Investigations of Cyclotridecanone Reactions
Carbonyl Group Reactivity: Nucleophilic Additions and Substitutions
The carbonyl group is the primary site of reactivity in cyclotridecanone, readily undergoing nucleophilic attack. ontosight.ai In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. science-revision.co.ukacademie-sciences.fr The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.
In a typical nucleophilic addition, the tetrahedral intermediate is protonated to yield an alcohol. However, if the nucleophile is part of a molecule that also contains a leaving group, a nucleophilic acyl substitution may occur. This process involves the initial nucleophilic addition followed by the elimination of the leaving group, regenerating the carbonyl group in the final product. science-revision.co.uk
The reactivity of the carbonyl group in this compound is influenced by the large ring structure, which can affect the accessibility of the carbonyl carbon to incoming nucleophiles. Transannular interactions, where atoms on opposite sides of the ring interact, can also play a role in modulating reactivity. free.fr
Ring-Opening and Ring-Contraction Mechanisms of the Macrocycle
The 13-membered ring of this compound can undergo both ring-opening and ring-contraction reactions, leading to the formation of linear polymers or smaller cyclic compounds, respectively.
Ring-opening polymerization (ROP) is a chain-growth polymerization where the terminal end of a growing polymer chain attacks a cyclic monomer, incorporating it into the polymer backbone. wikipedia.org In the case of this compound, this process can be initiated by cationic, anionic, or radical species. The driving force for ROP is often the relief of ring strain. wikipedia.org For instance, anionic ROP can be initiated by an alkoxide, which attacks the carbonyl carbon of this compound, leading to the opening of the ring and the formation of a new alkoxide that can propagate the polymerization. libretexts.org
Ring-contraction reactions, on the other hand, reduce the size of the macrocycle. These transformations can be induced by various reagents and often proceed through rearrangement mechanisms. researchgate.net For example, certain oxidative rearrangements can lead to the excision of one or more carbon atoms from the ring, resulting in a smaller cyclic ketone. researchgate.net The specific mechanism of ring contraction is highly dependent on the reagents and reaction conditions employed. researchgate.netthieme-connect.de
Rearrangement Reactions: Pathways and Stereochemical Considerations
This compound and its derivatives are known to undergo several important rearrangement reactions, including the Beckmann rearrangement and the Baeyer-Villiger oxidation. These reactions are characterized by the migration of a group to an electron-deficient atom and are often highly stereospecific.
The Beckmann rearrangement is a reaction of an oxime to form an amide. byjus.com In the case of this compound, the corresponding oxime undergoes rearrangement in the presence of an acid catalyst to yield a 13-membered lactam. google.com The reaction is initiated by the protonation of the hydroxyl group of the oxime, which converts it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.orgwikipedia.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com
The stereochemistry of the migrating group is a crucial aspect of the Beckmann rearrangement. The group that is anti to the hydroxyl group in the oxime is the one that migrates. This stereospecificity has important implications for the structure of the resulting lactam.
Table 1: Key Steps in the Beckmann Rearrangement of this compound Oxime
| Step | Description |
|---|---|
| 1. Oxime Formation | This compound reacts with hydroxylamine (B1172632) to form this compound oxime. byjus.com |
| 2. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst. masterorganicchemistry.com |
| 3. Rearrangement | The alkyl group anti to the leaving group migrates to the nitrogen atom, displacing water. organic-chemistry.org |
| 4. Nucleophilic Attack | Water attacks the resulting nitrilium ion. masterorganicchemistry.com |
| 5. Tautomerization | The intermediate undergoes tautomerization to form the final lactam product. masterorganicchemistry.com |
The Baeyer-Villiger oxidation is the oxidation of a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org This reaction can be carried out using chemical reagents, such as peroxy acids, or by employing enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgnih.gov
In the chemical Baeyer-Villiger oxidation of this compound, a peroxy acid is used as the oxidant. The reaction proceeds through the formation of a Criegee intermediate, which is a tetrahedral intermediate formed by the attack of the peroxy acid on the carbonyl carbon of the ketone. wikipedia.org This is followed by the migration of one of the adjacent alkyl groups to the oxygen atom of the peroxide, with the simultaneous cleavage of the O-O bond. The migratory aptitude of the alkyl groups generally follows the order: tertiary > secondary > primary > methyl. organic-chemistry.org For this compound, this results in the formation of a 14-membered lactone. youtube.com
Enzymatic Baeyer-Villiger oxidations are catalyzed by BVMOs, which are flavin-dependent enzymes. wikipedia.orgharvard.edu The catalytic cycle involves the reduction of the FAD cofactor by NADPH, followed by its reaction with molecular oxygen to form a peroxyflavin intermediate. wikipedia.org This peroxyflavin then acts as the oxidant, attacking the ketone substrate to form a Criegee-like intermediate. Subsequent rearrangement leads to the formation of the lactone product and a hydroxyflavin, which is then dehydrated to regenerate the oxidized flavin cofactor. wikipedia.org
Table 2: Comparison of Chemical and Enzymatic Baeyer-Villiger Oxidation
| Feature | Chemical Baeyer-Villiger Oxidation | Enzymatic Baeyer-Villiger Oxidation |
|---|---|---|
| Oxidant | Peroxy acids (e.g., m-CPBA) wikipedia.org | Molecular oxygen and NADPH wikipedia.org |
| Catalyst | Often requires an acid catalyst mdpi.com | Baeyer-Villiger monooxygenase (BVMO) wikipedia.org |
| Intermediate | Criegee intermediate wikipedia.org | Peroxyflavin and Criegee-like intermediate wikipedia.org |
| Stereoselectivity | Generally good, follows migratory aptitude rules organic-chemistry.org | Often high, due to enzyme's chiral active site researchgate.net |
| Reaction Conditions | Can be harsh | Mild (e.g., neutral pH, room temperature) researchgate.net |
Electrophilic and Radical Reactions within the this compound Framework
Beyond reactions at the carbonyl group, the this compound framework can also participate in electrophilic and radical reactions, typically at the α-carbon.
Electrophilic substitution reactions at the α-carbon of this compound proceed through the formation of an enol or enolate intermediate. wikipedia.org In the presence of an acid or base catalyst, a proton is removed from the α-carbon, generating a nucleophilic enol or enolate. This intermediate can then react with an electrophile, resulting in the substitution of an α-hydrogen. wikipedia.orglibretexts.org Common electrophiles include halogens and alkyl halides.
Radical reactions involving this compound can be initiated by heat, light, or radical initiators. numberanalytics.com These reactions typically involve three main stages: initiation, propagation, and termination. numberanalytics.comlibretexts.org For example, a radical can abstract a hydrogen atom from the α-position of this compound, generating a carbon-centered radical. This radical can then undergo further reactions, such as addition to an unsaturated bond or reaction with another radical in a termination step. numberanalytics.com
Conformational Analysis and Dynamic Stereochemistry of Cyclotridecanone Systems
Experimental Determination of Preferred Ring Conformations
Experimental techniques provide invaluable, direct insights into the three-dimensional structure and motional processes of cyclotridecanone systems in both the solid state and in solution.
Single-Crystal X-ray Diffraction Studies of this compound Derivatives
Single-crystal X-ray diffraction is a powerful method for determining the precise atomic arrangement within a crystalline solid. researchgate.net Studies on derivatives of this compound have revealed specific preferred conformations in the solid state. For instance, the crystal structures of this compound oxime and this compound phenylsemicarbazone both exhibit a triangular libretexts.org conformation. researchgate.net Similarly, the 2,4-dinitrophenylhydrazone derivative of this compound also adopts the libretexts.org conformation. researchgate.net This particular geometry appears to be a favored arrangement for the 13-membered ring in these crystalline environments. researchgate.net The analysis of these derivatives provides strong evidence that the libretexts.org conformation is a low-energy state for the this compound ring system. researchgate.net
| Derivative | Conformation | Reference |
| This compound oxime | libretexts.org | researchgate.net |
| This compound phenylsemicarbazone | libretexts.org | researchgate.net |
| This compound 2,4-dinitrophenylhydrazone | libretexts.org | researchgate.net |
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Dynamics
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an essential tool for studying the conformational dynamics of molecules in solution. researchgate.net By analyzing the changes in NMR spectra at different temperatures, it is possible to probe the rates of interconversion between different conformers. researchgate.net For large ring systems like this compound, DNMR can reveal the presence of multiple conformations in equilibrium and provide quantitative data on the energy barriers separating them. unipd.it Low-temperature ¹H and ¹³C NMR spectra of the parent hydrocarbon, cyclotridecane (B13116453), have shown significant line broadening, which indicates that the molecule is undergoing dynamic conformational exchange processes that are slow on the NMR timescale at these temperatures. researchgate.net However, specific conformer populations for cyclotridecane itself could not be definitively extracted from these early studies. researchgate.net More advanced DNMR techniques, such as 2D EXchange SpectroscopY (EXSY), can be employed to measure the exchange processes between different conformational states, providing detailed insights into the dynamic stereochemistry of these flexible rings. researchgate.net
Computational Modeling of Conformational Landscapes
Computational chemistry offers a powerful complement to experimental methods, allowing for the exploration of the entire conformational energy surface and the prediction of the relative stabilities of different conformers. nih.gov
Molecular Mechanics and Force-Field Calculations
Molecular mechanics methods, utilizing force fields like MM2, MM3, and MM4, are widely used to model the conformations of large molecules due to their computational efficiency. wur.nlrsc.org These methods have been applied to cyclotridecane and its derivatives to predict their geometries and relative energies. researchgate.net Force-field calculations on cyclotridecane and 1,1-dimethylcyclotridecane have indicated that a canada.ca geometry is a likely low-energy conformation. researchgate.net It is noteworthy that early force-field studies on cyclotridecane also identified a libretexts.org conformation as the lowest energy form, which aligns with the experimental X-ray data for several of its derivatives. researchgate.net The combination of molecular mechanics with crystallographic refinement has even been used to resolve disorder in the crystal structure of a 13-membered ring derivative. researchgate.net
| Method | Predicted Low-Energy Conformation for Cyclotridecane/Derivatives | Reference |
| Force-Field (MM2) | libretexts.org | researchgate.net |
| Force-Field | canada.ca | researchgate.net |
Quantum Chemical Calculations for Conformational Energetics
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, provide a more rigorous theoretical treatment of molecular systems, offering more accurate energetic and structural information. nih.govwordpress.com These methods can be used to calculate the relative free energies of different conformers and the energy barriers for their interconversion. unizin.org For example, ab initio calculations have been successfully used in conjunction with DNMR data to assign the conformations of related large-ring lactones. researchgate.net Such calculations consider all vibrational modes to predict the preferred conformer at a given temperature. researchgate.net While computationally more demanding, quantum chemical calculations are essential for obtaining a detailed and accurate picture of the conformational energetics of this compound systems. nih.gov The choice of method and basis set is crucial for obtaining reliable results. ucalgary.ca
Factors Influencing this compound Ring Conformation
The conformational preferences of the this compound ring are not static but can be influenced by several factors, including the presence of substituents and the nature of the solvent.
Substituent Effects: The introduction of substituents on the this compound ring can significantly alter the conformational landscape. rsc.org Steric interactions, such as 1,3-diaxial interactions in cyclohexane-like fragments of the macrocycle, can destabilize certain conformations. frontiersin.org The size and position of the substituent will dictate the magnitude of these steric effects. frontiersin.org Furthermore, electronic effects of substituents, such as those that are electron-donating or electron-withdrawing, can influence the geometry and reactivity of the ring. nih.gov For instance, in other cyclic systems, substituents are known to affect the planarity and electronic communication within the ring. nih.gov
Solvent Effects: The surrounding solvent medium can play a crucial role in determining the preferred conformation of a flexible molecule like this compound. redalyc.orgunibs.it Solvents can influence conformational equilibria by stabilizing or destabilizing different conformers to varying extents. acs.org For example, polar solvents may favor conformations with larger dipole moments. acs.org The explicit interaction between the solute and solvent molecules, through forces like hydrogen bonding, can significantly impact the conformational preferences. Computational studies that explicitly model solvent molecules have shown that solute-solvent interactions can determine the reactive conformation and, consequently, the selectivity of a reaction. redalyc.org
Implications of Conformational Flexibility on Reactivity and Molecular Recognition
The conformational flexibility inherent in medium-ring systems like this compound has profound implications for their chemical reactivity and their ability to participate in molecular recognition events. The spatial arrangement of atoms, which differs between conformers, dictates the accessibility of the carbonyl group and adjacent reaction sites, thereby influencing reaction pathways and rates. Furthermore, the specific three-dimensional shape adopted by the molecule is crucial for its interaction with other molecules in host-guest complexes and other forms of molecular recognition.
Influence on Reactivity:
The reactivity of a cyclic ketone is not merely a function of its constituent atoms but is intricately linked to its conformational state. masterorganicchemistry.com Different conformers of this compound will present different steric environments around the carbonyl functional group. For instance, the preferred triangular shu.ac.uk conformation of this compound positions the carbonyl group in a specific orientation relative to the rest of the ring, which may either shield it from or expose it to attacking reagents. wikipedia.org
The Curtin-Hammett principle is essential for understanding reactions of conformationally flexible molecules like this compound. frontiersin.org This principle states that for a reaction where two conformers are in rapid equilibrium and each can form a different product (or the same product at different rates), the product ratio is not determined by the relative populations of the ground-state conformers but by the difference in the free energies of the transition states. frontiersin.org
| Parameter | Conformer A (e.g., More Stable) | Conformer B (e.g., Less Stable) | Description |
|---|---|---|---|
| Relative Population at Equilibrium | Higher | Lower | The more stable conformer is present in a higher concentration at equilibrium. |
| Energy Barrier to Product (ΔG‡) | High | Low | The less stable conformer (B) has a lower activation energy barrier to form its product. |
| Product Formation Rate | Slower (kA) | Faster (kB) | Despite its lower population, Conformer B reacts more quickly. |
| Major Product | Product from Conformer B | The product distribution is controlled by the lowest energy transition state, not the most stable ground state. |
Influence on Molecular Recognition:
Molecular recognition, particularly in the context of host-guest chemistry, is fundamentally dependent on the shape and electronic properties of the interacting molecules. mdpi.com The ability of this compound to act as a guest in a supramolecular assembly is directly tied to its size and conformational preferences. The specific three-dimensional structure of a particular conformer allows it to fit within the cavity of a host molecule.
Research has shown that this compound can be a guest in an octanuclear coordination cage, with a measured binding constant. wikipedia.org This binding affinity reflects the complementarity between the size and shape of the this compound and the host's cavity. The flexibility of the this compound ring allows it to adopt a conformation that maximizes favorable non-covalent interactions (e.g., van der Waals forces, hydrophobic interactions) with the host. mdpi.com
The process of molecular recognition can be highly dynamic. Both the host and guest can undergo conformational changes upon binding in a process known as "induced fit". Alternatively, the host may selectively bind to a pre-existing, complementary conformer of the guest from an ensemble of conformations in a "conformational selection" process. For this compound, its various accessible conformations mean that it has the potential to be recognized by a variety of hosts, with the stability of the resulting complex depending on the goodness of fit.
| Host Molecule | Guest Molecule | Binding Constant (K) in M-1 | Reference |
|---|---|---|---|
| Octanuclear Coordination Cage | This compound | 1.9 x 104 | wikipedia.org |
Advanced Spectroscopic Methods for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules like cyclotridecanone in solution.
Multi-dimensional NMR techniques are powerful tools for unambiguously assigning the complex proton (¹H) and carbon-¹³C (¹³C) spectra of this compound and determining its three-dimensional structure. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): A 2D NMR experiment that reveals proton-proton (¹H-¹H) spin-spin coupling interactions. libretexts.org In this compound, COSY spectra would show correlations between adjacent methylene (B1212753) (CH₂) groups, allowing for the tracing of the carbon backbone. For instance, the protons on the carbon alpha to the carbonyl group would show a correlation to the protons on the beta-carbon, and so on around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. numberanalytics.com It is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH₂ group in the this compound ring would give rise to a cross-peak connecting the chemical shifts of its protons and the corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the stereochemistry and preferred conformations of the flexible this compound ring. By analyzing the cross-peaks in a NOESY spectrum, it's possible to deduce which protons are on the same side of the ring, providing insights into the molecule's three-dimensional shape.
A hypothetical table of expected NMR data for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| C1 (C=O) | - | ~210 | - | H2, H13 |
| C2, C13 | ~2.4 | ~40 | H3, H12 | C1, C3, C4, C11, C12 |
| C3, C12 | ~1.6 | ~25 | H2, H4, H11, H13 | C1, C2, C4, C5, C10, C11 |
| C4-C11 | ~1.3-1.5 | ~24-26 | Adjacent CH₂ groups | Carbons 2 & 3 bonds away |
Variable-temperature (VT) NMR is a powerful technique used to study the dynamic behavior of molecules in solution. numberanalytics.comoxinst.com For this compound, which possesses a flexible ring system, VT-NMR can provide valuable information about conformational exchange processes.
As the temperature is lowered, the rate of interconversion between different ring conformations slows down. numberanalytics.com If the rate becomes slow enough on the NMR timescale, separate signals for the individual conformers may be observed. By analyzing the changes in the NMR spectrum as a function of temperature, including line broadening and coalescence of signals, it is possible to determine the kinetic and thermodynamic parameters for these dynamic processes. numberanalytics.comrsc.org
Activation Energy (Ea): The energy barrier for the conformational change can be calculated from the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak).
Enthalpy (ΔH‡) and Entropy (ΔS‡) of Activation: These parameters provide further insight into the transition state of the conformational exchange and can be determined by analyzing the temperature dependence of the rate constants. rsc.org
A hypothetical data table illustrating the type of information obtainable from a VT-NMR study on a dynamic process in this compound is shown below.
| Parameter | Value | Significance |
| Coalescence Temperature (Tc) | -50 °C | Temperature at which conformer signals merge. |
| Rate Constant (k) at Tc | 45 s⁻¹ | Rate of interconversion at coalescence. |
| ΔG‡ | 10.5 kcal/mol | Free energy barrier to conformational change. |
| ΔH‡ | 9.8 kcal/mol | Enthalpy change to reach the transition state. |
| ΔS‡ | -2.3 cal/mol·K | Entropy change to reach the transition state. |
Mass Spectrometry (MS) in Elucidating this compound Structures and Fragments
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns. miamioh.edu
Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion ([M]⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a "fingerprint" that can help identify the molecule.
For cyclic ketones like this compound, fragmentation is often complex. miamioh.edu Common fragmentation pathways for cycloalkanones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements and eliminations. researchgate.net The resulting mass spectrum will show peaks corresponding to the masses of these fragments.
A table of potential major fragments for this compound in a mass spectrum is provided below.
| m/z Value | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 196 | [C₁₃H₂₄O]⁺• | Molecular Ion (M⁺•) |
| 168 | [C₁₁H₂₀O]⁺• | Loss of C₂H₄ (ethene) |
| 153 | [C₁₀H₁₇O]⁺ | Loss of C₃H₇ (propyl radical) |
| 98 | [C₆H₁₀O]⁺• | Complex rearrangement and cleavage |
| 84 | [C₅H₈O]⁺• | Complex rearrangement and cleavage |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Common fragment from cyclic ketones |
Vibrational Spectroscopy: Infrared (IR) and Raman for Molecular Fingerprinting and Functional Groups
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. mdpi.com These techniques are excellent for identifying functional groups and providing a unique "molecular fingerprint" of a compound. nih.govscitechdaily.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. Its position provides clues about the ring size and strain. The spectrum will also show characteristic bands for C-H stretching and bending vibrations of the methylene groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.comphotothermal.com While the carbonyl stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the hydrocarbon backbone often give rise to strong Raman signals.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. mdpi.com
A table summarizing the expected key vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C=O Stretch | ~1710-1725 | ~1710-1725 | Strong (IR), Medium (Raman) |
| C-H Stretch (asymmetric) | ~2930 | ~2930 | Strong |
| C-H Stretch (symmetric) | ~2855 | ~2855 | Strong |
| CH₂ Scissoring | ~1465 | ~1465 | Medium |
| CH₂ Rocking/Twisting | ~700-1300 | ~700-1300 | Variable |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgmsu.edu This technique is particularly useful for analyzing molecules containing chromophores, which are light-absorbing functional groups. shu.ac.uk
The key chromophore in this compound is the carbonyl group (C=O). It can undergo a weak, low-energy n → π* (n to pi-star) electronic transition. shu.ac.ukazooptics.com This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group.
Because this compound lacks any extended conjugation, this absorption occurs in the ultraviolet region and is typically of low intensity (low molar absorptivity). The absence of significant absorption in the visible region (400-700 nm) accounts for the compound being colorless. libretexts.org
The table below summarizes the expected UV-Vis absorption data for this compound.
| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| n → π* | ~280-300 nm | 10-30 L mol⁻¹ cm⁻¹ | Hexane or Ethanol |
Integration of Spectroscopic Data with Chemometric and Machine Learning Approaches for Enhanced Analysis
The large and complex datasets generated by modern spectroscopic techniques can be effectively analyzed using chemometrics, which employs multivariate statistics and mathematical methods to extract meaningful information. frontiersin.orgresearchgate.net Integrating machine learning algorithms can further enhance this analysis. spectroscopyonline.com
Data Preprocessing: Raw spectroscopic data often requires preprocessing steps like baseline correction, normalization, and smoothing to remove noise and artifacts before chemometric analysis.
Exploratory Data Analysis: Unsupervised methods like Principal Component Analysis (PCA) can be used to visualize the inherent patterns and variance within a set of spectroscopic data. researchgate.net For example, PCA could be applied to a series of Raman spectra of this compound under different conditions to identify key sources of variation.
Quantitative Modeling: Supervised methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models. spectroscopyonline.com For instance, a PLS model could be developed to correlate near-infrared (NIR) spectral data of this compound with its concentration in a mixture.
Classification: Machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can be trained on spectroscopic fingerprints (e.g., from mass spectrometry or Raman) to classify samples. This could be applied, for example, to differentiate between different cycloalkanones based on their spectral data.
The combination of spectroscopy and chemometrics/machine learning provides a powerful framework for high-throughput analysis, quality control, and in-depth investigation of complex chemical systems involving this compound. felixinstruments.com
Computational Chemistry and Theoretical Studies of Cyclotridecanone
Electronic Structure Calculations for Reactivity and Bonding
Electronic structure calculations are fundamental to understanding the chemical behavior of cyclotridecanone. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its bonding, stability, and reactivity.
Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized molecules due to its favorable balance of computational cost and accuracy. mdpi.com DFT methods calculate the electronic energy of a system based on its electron density rather than a complex wave function. mdpi.comsemanticscholar.org This approach is extensively used to investigate the ground state geometries of this compound's various conformers and to explore the transition states that connect them.
By mapping the potential energy surface, DFT calculations can identify the lowest-energy (ground state) conformation of this compound. For large, flexible macrocycles, this is a non-trivial task, as numerous conformers can exist with small energy differences. mdpi.com Studies on related macrocyclic ketones, such as cyclododecanone (B146445), have successfully used DFT in combination with spectroscopic methods to identify multiple stable conformations, with preferences driven by the minimization of transannular interactions. semanticscholar.org
Furthermore, DFT is crucial for studying chemical reactivity by locating transition state structures. researchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. For this compound, this could involve modeling reactions at the carbonyl group, such as nucleophilic additions or reductions. The choice of functional and basis set is critical for obtaining reliable results, and various options are available, each with its own strengths.
| DFT Functional | Description | Typical Application for this compound |
|---|---|---|
| B3LYP | A popular hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. Known for its good performance in geometry optimizations. | Determining the stable ground-state geometries of different this compound conformers. |
| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, often performing well for thermochemistry and transition state barriers. | Calculating the energy barriers for conformational interconversions or chemical reactions involving the carbonyl group. |
| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. | Investigating intermolecular interactions, such as the binding of this compound to a receptor site, where dispersion forces are important. |
For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are employed. Unlike DFT, which relies on an empirically fitted exchange-correlation functional, ab initio methods are derived directly from first principles without experimental parameterization. The foundational ab initio method is Hartree-Fock (HF), which provides a good starting point but neglects electron correlation.
To achieve higher accuracy, post-Hartree-Fock methods incorporate electron correlation, which is crucial for precise energy calculations. Key methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)). These methods are significantly more computationally demanding than DFT and are often used to benchmark DFT results or for smaller, high-priority systems. researchgate.net
For a molecule the size of this compound, full geometry optimizations with high-level coupled cluster methods are often prohibitively expensive. A common strategy is to optimize geometries at a less expensive level (like DFT) and then perform single-point energy calculations at a higher level of theory (e.g., CCSD(T)) to refine the relative energies of different conformers or transition states. High-accuracy calculations on the related cyclotridecane (B13116453) have been performed to predict conformational populations, demonstrating the feasibility of such approaches for this class of macrocycles. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Due to its 13-membered ring, this compound is highly flexible and can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this vast conformational space. nih.govmdpi.com MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
By simulating this compound in a solvent (such as water or an organic solvent) at a given temperature, MD can sample different conformations by overcoming small energy barriers. researchgate.net This allows for the identification of the most populated conformational families and the pathways for interconversion between them. Analysis of MD trajectories for the related cyclododecane (B45066) has revealed dozens of distinct conformations, showcasing the utility of MD for exploring the complex potential energy surfaces of macrocycles. nih.gov
MD simulations are also invaluable for studying intermolecular interactions. For instance, to understand the binding of this compound to an olfactory receptor or its solvation properties, one can simulate the ketone in the presence of the receptor or solvent molecules. These simulations reveal key information about non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate binding affinity and solubility.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Complex Systems
When studying this compound in a very large and complex environment, such as within an enzyme active site, a full quantum mechanical treatment is computationally impossible. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer an effective solution. researchgate.netwikipedia.orgnih.gov
The QM/MM approach partitions the system into two regions: mdpi.com
The QM Region: A small, chemically active part of the system where bond breaking/forming occurs or where a detailed description of the electronic structure is critical. For this compound, this would typically be the carbonyl group and adjacent atoms. This region is treated with a high-accuracy QM method (like DFT). bohrium.com
The MM Region: The rest of the system, including the remainder of the this compound ring, the surrounding protein, and solvent molecules. This region is treated using a classical Molecular Mechanics (MM) force field, which is much faster.
This hybrid approach combines the accuracy of QM for the reactive center with the efficiency of MM for the environment, enabling the study of chemical processes in large biomolecular systems. nih.govresearchgate.net For example, a QM/MM simulation could be used to model the enzymatic hydroxylation of the this compound ring, providing detailed insight into the reaction mechanism and transition states within the enzyme's active site. mdpi.com
Predictive Modeling: QSAR and Machine Learning in this compound Research
Predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) are used to build mathematical models that correlate a molecule's structure with its properties or biological activity. nih.govvegahub.eumedcraveonline.com
In the context of this compound, QSAR could be applied to a series of its derivatives to predict a specific property, such as musk odor intensity. The process involves:
Data Collection: Assembling a dataset of this compound derivatives with experimentally measured activity (e.g., odor threshold).
Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that encode structural, electronic, or physicochemical features.
Model Building: Using statistical methods or machine learning algorithms to build a mathematical equation that links the descriptors to the activity. mdpi.comnih.govnih.gov
| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Odor Intensity (Activity) |
|---|---|---|---|
| This compound | 4.5 | 2.8 D | High |
| Methyl-cyclotridecanone | 5.0 | 2.9 D | Very High |
| Hydroxy-cyclotridecanone | 3.8 | 3.5 D | Low |
Machine learning models, such as random forests, support vector machines, and neural networks, are increasingly used for QSAR and other predictive tasks in chemistry. researchgate.netyoutube.com These models can capture complex, non-linear relationships between molecular features and properties. nih.gov For this compound, ML models could be trained to predict a wide range of properties, including solubility, metabolic stability, or binding affinity to specific receptors, thereby accelerating the design of new molecules with desired characteristics.
Biological Interactions and Biotransformations of Cyclotridecanone
Enzymatic and Microbial Biotransformations of Cyclotridecanone
The transformation of this compound by biological catalysts, such as enzymes and microorganisms, offers a green chemistry approach to synthesizing valuable compounds. nih.gov
The bioreduction of this compound to its corresponding macrocyclic alcohol, cyclotridecanol, is a key biotransformation. While specific studies focusing solely on the bioreduction of this compound are not extensively detailed in the provided results, the transformation of cyclic ketones to their corresponding alcohols is a known microbial process. For instance, Pseudomonas sp. strain HI-70 can utilize cyclopentadecanol (B1583702) and cyclopentadecanone (B167302), indicating the metabolic capability for interconversion between these macrocyclic ketones and alcohols. nih.gov The general principle involves the enzymatic transfer of a hydride to the carbonyl carbon of the this compound ring, resulting in the formation of a hydroxyl group. This process is often catalyzed by oxidoreductases, such as alcohol dehydrogenases, which utilize cofactors like NADH or NADPH as reducing equivalents.
A significant enzymatic reaction involving this compound is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone. wikipedia.org This reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govrsc.org BVMOs insert an oxygen atom adjacent to the carbonyl group of the ketone, leading to the formation of a ring-expanded lactone. wikipedia.orgsigmaaldrich.com In the case of this compound, this would result in the formation of a 14-membered lactone, specifically oxacyclotetradecan-2-one.
BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a reducing equivalent, typically NADPH, to carry out the oxidation. rsc.orgmdpi.com The reaction is of significant interest in biocatalysis due to its high chemo-, regio-, and enantioselectivity, offering an environmentally benign alternative to chemical oxidation methods that often require harsh reagents. nih.govsci-hub.se Research has demonstrated the activity of BVMOs on a range of cyclic ketones, including those with large ring sizes like cyclododecanone (B146445) and cyclopentadecanone. nih.govnih.gov For example, a BVMO from Rhodococcus ruber SC1 has shown specificity towards long-chain cyclic ketones (C11 to C15). nih.gov
The formation of lactones from cyclic ketones is a key step in the microbial degradation of alicyclic hydrocarbons. nih.govharvard.edu The resulting lactones can be further hydrolyzed to hydroxy acids, which can then enter central metabolic pathways. researchgate.net
Significant research has focused on the isolation, cloning, and characterization of genes encoding BVMOs active on macrocyclic ketones. A notable example is the cyclopentadecanone monooxygenase (CPDMO) from Pseudomonas sp. strain HI-70. nih.gov The gene for this enzyme was cloned, sequenced, and overexpressed in Escherichia coli. nih.govresearchgate.net
Biochemical characterization of CPDMO revealed it to be a 64-kDa monomeric, NADPH-dependent flavoprotein containing approximately one mole of flavin adenine (B156593) dinucleotide (FAD) per mole of protein. nih.govresearchgate.net Substrate profiling showed that CPDMO is unusual in its ability to oxidize both small and large ring ketones, including those from C11 to C15. nih.govresearchgate.net It displayed the highest affinity and catalytic efficiency towards cyclopentadecanone. nih.govresearchgate.net
Another well-characterized BVMO is the cyclododecanone monooxygenase from Rhodococcus ruber SC1. nih.gov The gene cluster responsible for the oxidation of cyclododecanone to 1,12-dodecanedioic acid was isolated and the functions of the encoded enzymes (monooxygenase, lactone hydrolase, alcohol dehydrogenase, and aldehyde dehydrogenase) were determined. nih.gov This cyclododecanone monooxygenase is a type 1 Baeyer-Villiger flavin monooxygenase that is FAD-dependent and exhibits substrate specificity for long-chain cyclic ketones. nih.gov
These genetic and biochemical studies are crucial for understanding the structure-function relationships of these enzymes and for engineering them for specific biocatalytic applications. nih.gov
Academic Investigations into Structure-Odor Relationships of Macrocyclic Ketones
This compound has been a subject of academic interest in the study of the relationship between chemical structure and musk odor. chemicalbook.com The odor of macrocyclic ketones is influenced by several factors, including ring size and the presence of substituents. illinois.edu
The human olfactory receptor OR5AN1 has been identified as the dominant receptor for the perception of macrocyclic ketones like muscone (B1676871). nih.gov Studies on the structure-activity relationships of macrocyclic musks help in designing new fragrance compounds with specific odor characteristics. ontosight.ai
Table 1: Factors Influencing the Odor of Macrocyclic Ketones
| Structural Feature | Impact on Odor |
| Ring Size | A primary determinant of musk character, with 14-19 membered rings often cited as optimal. illinois.edu |
| Substituents | Methyl groups can influence odor, though their effect can be subtle. illinois.edu |
| Unsaturation | The presence and position of double bonds can significantly alter odor intensity and quality. illinois.edu |
| Heteroatoms | Replacing a carbon atom with a heteroatom like oxygen can modify the odor profile. illinois.edu |
Research on Potential Biological Activities of this compound-Based Scaffolds
While this compound itself is primarily studied for its fragrance properties, its macrocyclic scaffold has been incorporated into molecules with potential biological activities. Macrocyclic compounds, in general, are of interest in drug discovery due to their unique structural features. nih.gov
Research has explored the antitubercular activity of various macrocyclic structures. nih.govnih.gov For instance, derivatives of cyclam, a macrocyclic amine, have shown activity against Mycobacterium tuberculosis. nih.gov While direct studies on the antitubercular activity of simple this compound derivatives are not prominent in the provided search results, the broader field of macrocyclic chemistry suggests the potential for such applications. The development of new antitubercular agents is critical due to the rise of drug-resistant strains. oatext.comdovepress.com
The general principle behind using a scaffold like this compound would be to chemically modify it to introduce functional groups that can interact with biological targets, such as enzymes or receptors in pathogenic organisms. chemmethod.com
Computational Approaches to Study this compound-Biomolecule Interactions
Computational methods, particularly molecular docking, are valuable tools for investigating the interactions between small molecules like this compound and biomolecules at the atomic level. ijpsonline.comjournaljpri.com These techniques predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. journaljpri.compaperswithcode.com
In the context of this compound, molecular docking could be used to:
Understand Olfactory Receptor Activation: Simulate the binding of this compound and related macrocyclic ketones to olfactory receptors like OR5AN1 to elucidate the structural basis of odor perception. nih.gov
Guide the Design of Bioactive Compounds: For this compound-based scaffolds being investigated for potential therapeutic applications, docking can predict how modifications to the macrocyclic ring will affect binding to a specific biological target, such as an enzyme in Mycobacterium tuberculosis. dovepress.comresearchgate.net This can help in prioritizing the synthesis of compounds with the highest predicted activity. oatext.com
The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the receptor protein. ijpsonline.com The software then explores various possible binding poses and scores them based on factors like intermolecular forces and conformational energy. journaljpri.com
Table 2: Applications of Molecular Docking in this compound Research
| Application Area | Purpose of Docking | Potential Outcome |
| Olfaction Research | Predict the binding mode of this compound to olfactory receptors. | Understanding the molecular determinants of musk odor perception. nih.gov |
| Drug Discovery | Screen virtual libraries of this compound derivatives against therapeutic targets. | Identification of promising lead compounds for synthesis and biological testing. dovepress.com |
| Enzyme Engineering | Model the interaction of this compound with the active site of a BVMO. | Rational design of enzyme mutants with improved activity or substrate specificity. nih.gov |
Environmental Fate and Degradation Pathways of Cyclotridecanone in Research
Abiotic Environmental Transformation Processes
Abiotic degradation involves non-biological processes, primarily driven by physical and chemical factors in the environment such as light and reactive chemical species.
Photochemical Degradation Studies
Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of cycloalkanones in the environment. Studies on the photolysis of cycloalkanones, including cyclotridecanone, reveal that these compounds can undergo cleavage upon exposure to ultraviolet radiation. capes.gov.brcdnsciencepub.com The process typically involves a Norrish Type I reaction, where the absorption of light energy leads to the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, forming a biradical intermediate. capes.gov.brescholarship.org
In the liquid phase, the photolysis of this compound has been investigated to understand the behavior of the resulting acyl-alkyl biradicals. capes.gov.brescholarship.org These biradicals are tethered by a flexible aliphatic chain and their subsequent reactions are influenced by their environment. escholarship.org The biradical can undergo further reactions, such as intramolecular hydrogen abstraction or recombination. Another significant pathway observed in research is the formation of a ketene (B1206846) intermediate through photolysis. cdnsciencepub.comias.ac.in This ketene can then be trapped by nucleophiles present in the medium, such as methanol, to form stable products like methyl esters. cdnsciencepub.com The lifetime of these biradical intermediates can be on the nanosecond scale. capes.gov.br
| Photolysis Product Type | Intermediate | Subsequent Reaction | Reference |
| Ester | Ketene | Trapped by alcohol (e.g., methanol) | ias.ac.in, cdnsciencepub.com |
| Cyclization/Elimination Products | Biradical | Intramolecular hydrogen abstraction | escholarship.org |
Biotic Environmental Degradation and Microbial Metabolism
Biotic degradation by microorganisms is a critical pathway for the removal of macrocyclic ketones from the environment. Bacteria and fungi have evolved enzymatic systems capable of metabolizing these complex cyclic structures.
Biodegradation Kinetics and Pathway Elucidation
The biodegradation of large cyclic ketones like this compound is an area of active research. nih.govnih.gov The degradation is often a co-metabolic process, where the microorganism does not use the compound as a primary growth substrate. nih.gov The kinetics of this type of biodegradation for organic micropollutants are often described using a pseudo-first-order model. nih.gov
The elucidated metabolic pathway for large-ring cycloalkanones in several microorganisms is analogous to that of smaller cycloalkanes like cyclohexane. nih.gov The proposed pathway for this compound degradation involves several key enzymatic steps:
Hydroxylation: The initial attack on the cycloalkane precursor (cyclotridecane) is a hydroxylation to form cyclotridecanol.
Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, this compound. nih.gov
Baeyer-Villiger Oxidation: This is a crucial step where a monooxygenase enzyme inserts an oxygen atom adjacent to the carbonyl group, converting this compound into a 14-membered ring lactone (an ester). nih.govgoogle.com
Hydrolysis: The lactone ring is then opened by a hydrolase or esterase enzyme, yielding a linear hydroxy acid (e.g., 13-hydroxytridecanoic acid). nih.govgoogle.com
Further Oxidation: The resulting linear chain is subsequently metabolized through pathways like β-oxidation. google.com
This sequence transforms a stable, cyclic, and relatively unreactive molecule into a linear, functionalized compound that can be readily assimilated by central microbial metabolism. nih.govnih.govmpg.de
Role of Specific Microbial Strains in this compound Remediation
Research has identified several microbial strains capable of degrading large-ring cycloalkanones, highlighting their potential for bioremediation. These microorganisms possess the specific enzymes, such as monooxygenases and hydrolases, required for this metabolic pathway. nih.govnih.gov
A prominent bacterium in this field is Rhodococcus ruber. Strains of R. ruber have been isolated that can utilize cyclododecanone (B146445) as a sole carbon and energy source. nih.gov Gene cluster analysis from R. ruber SC1 revealed the genes encoding the key enzymes, including a cyclododecanone monooxygenase. nih.govgoogle.com This enzyme system has been shown to have a broad substrate range, exhibiting activity on various cyclic ketones including cyclohexanone (B45756) (C6), cyclodecanone (B73913) (C10), cycloundecanone (B1197894) (C11), cyclododecanone (C12), this compound (C13), and cyclopentadecanone (B167302) (C15), converting them to their corresponding hydroxy acids. nih.govgoogle.com
Another genus implicated in the degradation of macrocyclic ketones is Pseudomonas. A strain identified as Pseudomonas sp. HI-70 was found to be capable of growing on several large-ring compounds, including this compound (C13) and cyclopentadecanone (C15), but not on smaller rings (C5 to C10). nih.gov This strain harbors a cyclopentadecanone monooxygenase that also demonstrates broad substrate specificity. nih.gov
| Microbial Strain | Degraded Substrates (Examples) | Key Enzyme Type | Reference |
| Rhodococcus ruber SC1 | Cyclohexanone, Cyclodecanone, Cyclododecanone, this compound | Cyclododecanone Monooxygenase | nih.gov, google.com |
| Pseudomonas sp. HI-70 | Cycloundecanone, this compound, Cyclopentadecanone | Cyclopentadecanone Monooxygenase | nih.gov |
Analytical Methodologies for Environmental Detection and Quantitation in Research Studies
To study the environmental fate and degradation of this compound, robust and sensitive analytical methods are essential for detecting and quantifying the compound and its metabolites in complex environmental matrices like water, soil, and sediment. alwsci.comcdc.gov
The gold standard and most widely used technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . scioninstruments.comamazonaws.comhilarispublisher.comwikipedia.org This powerful method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. drawellanalytical.com
Gas Chromatography (GC): In GC, a vaporized sample is passed through a long, thin column. Different compounds in the mixture travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, leading to their separation. wikipedia.org
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. scioninstruments.comwikipedia.org This spectrum acts as a "molecular fingerprint," allowing for highly specific identification. amazonaws.com
For environmental analysis, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction are often employed to isolate and concentrate the analytes from the sample matrix before GC-MS analysis. nih.gov GC-MS provides excellent sensitivity and specificity, enabling the detection of trace levels of contaminants. alwsci.comhilarispublisher.com Other advanced chromatographic techniques, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) , are also used, particularly for compounds that are less volatile or thermally sensitive. nih.gov
| Analytical Technique | Principle | Application for this compound | Advantages | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass-based detection of characteristic fragments. | Identification and quantification in water, soil, and air samples. | High specificity ("gold standard"), high sensitivity, well-established. | amazonaws.com, hilarispublisher.com, wikipedia.org |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation of compounds in a liquid mobile phase followed by mass-based detection. | Analysis of less volatile degradation products (e.g., hydroxy acids). | Suitable for non-volatile and thermally labile compounds, high selectivity. | nih.gov |
Future Perspectives and Emerging Research Avenues for Cyclotridecanone
Development of Novel and Efficient Synthetic Strategies for Complex Architectures
The synthesis of complex molecular architectures based on the cyclotridecanone framework is a key area for future research. While classical methods for macrocycle synthesis exist, contemporary strategies focus on improving efficiency, atom economy, and structural diversity.
One promising approach is the use of ring expansion reactions , which offer an alternative to traditional end-to-end cyclizations that often require high dilution to prevent polymerization. researchgate.netnih.gov Methods like side-chain insertion can be employed to expand existing rings, such as lactams, into larger macrocyclic thiolactones, a transformation that could be adapted for ketone frameworks. researchgate.netnih.gov These strategies avoid inefficient cyclization steps by relying on more kinetically favorable rearrangement reactions. researchgate.net Cyclization/Ring Expansion (CRE) cascade reactions represent a particularly powerful modular strategy, enabling the assembly of functionalized macrocycles through a series of kinetically favored 5- to 7-membered ring cyclizations. usda.gov
C-H bond activation is another modern synthetic tool that allows for the direct functionalization of the hydrocarbon backbone of this compound. This method provides a more direct and efficient route to complex derivatives compared to traditional multi-step syntheses involving pre-functionalized starting materials. illinois.edu For instance, this strategy has been successfully used to construct the challenging ring systems of dithiodiketopiperazines, demonstrating its power in creating molecular complexity in a scalable manner. illinois.edu
Furthermore, multicomponent reactions (MCRs) are emerging as powerful tools for generating molecular diversity from simple precursors in a single step. researchgate.net These reactions are characterized by high atom economy, time savings, and environmental friendliness. researchgate.net Applying MCRs to this compound or its derivatives could rapidly generate libraries of complex macrocyclic compounds for screening in various applications.
Application in Advanced Materials and Supramolecular Chemistry Research
The unique conformational properties of the 13-membered ring of this compound make it an attractive building block for advanced materials and supramolecular chemistry. Its flexible cavity can participate in host-guest interactions, forming the basis for new functional materials.
In supramolecular chemistry , macrocyclic molecules are fundamental components for creating organized entities held together by non-covalent forces. nih.gov this compound-derived structures could be designed to act as hosts for specific guest molecules, a principle central to the development of chemosensors, molecular capsules, and drug delivery systems. nih.govindustrialchemicals.gov.au The field of host-guest chemistry has seen significant breakthroughs, with macrocycles like cyclodextrins and calixarenes being used to create nanocarriers and other functional assemblies. industrialchemicals.gov.aunih.govmdpi.com By functionalizing the this compound ring, researchers can create tailored cavities with specific sizes, shapes, and chemical properties to selectively bind target molecules.
The ability to form these host-guest complexes opens avenues in advanced materials science . For example, incorporating this compound-based units into polymer backbones could lead to self-healing materials, where reversible non-covalent interactions allow the material to repair damage. Supramolecular systems based on macrocycles are also used to construct nanoassemblies with diverse architectures for applications in theranostics. industrialchemicals.gov.aunih.gov The development of novel hexanuclear supramolecular cages that can encapsulate anions demonstrates the potential for creating complex, functional architectures from macrocyclic precursors.
Interdisciplinary Research at the Chemical-Biological-Environmental Interface
The intersection of chemistry with biology and environmental science presents significant opportunities for this compound research. Understanding the compound's biological activity and environmental fate is crucial for its application and for ensuring environmental stewardship.
From a biological perspective , macrocyclic ketones are an important class of fragrance ingredients, prized for their musk odor. The study of structure-odor relationships in macrocyclic musks is an active area of research. Beyond fragrance, there is potential for discovering other biological activities. For instance, some complex macrocycles have shown potential in the development of drugs for diseases like cancer and malaria. illinois.edu Research into the biological effects of macrocyclic ketones has also explored their potential as endocrine disruptors, although polycyclic musks have been the primary focus of such studies. A toxicological assessment of alkyl cyclic ketones concluded they have low acute toxicity and low sensitization potential at current usage levels in fragrances.
From an environmental standpoint , the fate of this compound and related macrocyclic ketones is of increasing interest due to their widespread use in consumer products, which leads to their release into wastewater. These compounds are known to partition between water, sediment, and soil upon environmental release. Studies on structurally similar macrocyclic musks, such as exaltone (cyclopentadecanone), indicate that they are expected to be biodegradable. For example, exaltone showed 70% mineralization within 28 days in a standard biodegradability test. While some macrocyclic ketones have a moderate potential for bioaccumulation based on calculations, experimental evidence suggests they may also undergo rapid depuration in fish. In the atmosphere, these chemicals are predicted to undergo rapid abiotic degradation through reactions with hydroxyl radicals.
Leveraging Artificial Intelligence and Big Data in this compound Chemistry
The fields of artificial intelligence (AI) and big data are set to revolutionize the way chemical research is conducted, and the study of this compound is no exception. These computational tools can accelerate the design, synthesis, and characterization of new this compound-based molecules and materials.
Machine learning (ML) models can be trained on existing chemical data to predict the properties of novel compounds, screen virtual libraries for molecules with desired characteristics, and even suggest optimal synthetic routes. In the context of supramolecular chemistry, ML algorithms have been used to predict the binding affinities of small molecules to macrocyclic hosts, which could be invaluable for designing this compound-based sensors or drug delivery agents.
Table 1: Applications of Artificial Intelligence and Big Data in this compound Chemistry
| Application Area | Specific Task | Potential Impact on this compound Research |
|---|---|---|
| Molecular Design | De novo design of macrocycles using generative models. | Creation of novel this compound derivatives with tailored biological or material properties. |
| Property Prediction | Predicting binding affinities in host-guest systems. | Accelerating the design of this compound-based sensors and molecular carriers. |
| Predicting ADMET properties. | Early-stage filtering of potential drug candidates based on this compound scaffolds. | |
| Synthesis Planning | Retrosynthesis analysis and reaction outcome prediction. | Optimization of synthetic routes to complex this compound architectures, improving yield and reducing waste. |
| Data Analysis | Identifying patterns in large datasets from high-throughput screening. | Discovering hidden structure-activity relationships for this compound derivatives. |
| Process Optimization | Closed-loop integration of AI with automated synthesis. | Rapid, iterative optimization of this compound-based compounds for specific applications. |
Q & A
Basic: How can researchers formulate a focused research question on Cyclotridecanone’s physicochemical properties?
Answer:
Begin by identifying gaps in existing literature using systematic reviews (e.g., lack of data on solubility in polar solvents or thermal stability under varying conditions). Apply the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to structure the question. For example:
- P : this compound’s reactivity in acidic environments.
- I : Exposure to varying pH levels.
- C : Comparison with analogous cyclic ketones (e.g., cyclododecanone).
- O : Quantify degradation products via GC-MS.
Ensure the question is complex enough to require original data synthesis (e.g., reconciling conflicting solubility reports in prior studies) .
Basic: What experimental design considerations are critical for synthesizing this compound derivatives?
Answer:
- Step 1 : Define objectives (e.g., optimizing yield for a novel derivative). Use a factorial design to test variables like catalyst type (e.g., Lewis acids vs. organocatalysts) and reaction temperature.
- Step 2 : Include controls (e.g., uncatalyzed reactions) and replicates to assess reproducibility.
- Step 3 : Characterize products using NMR, IR, and XRD, adhering to reporting standards for new compounds (e.g., full spectral data in supplementary materials) .
Example Table: Reaction Conditions for Derivative Synthesis
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BF₃·Et₂O | 80 | Toluene | 72 | 98.5 |
| None | 80 | Toluene | 12 | 85.0 |
Advanced: How should researchers address contradictions in spectroscopic data for this compound polymorphs?
Answer:
- Step 1 : Conduct a systematic review to collate existing data (e.g., conflicting XRD patterns in open-access databases). Use tools like PRISMA to minimize bias .
- Step 2 : Replicate experiments under standardized conditions (e.g., humidity-controlled environments).
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify variables causing discrepancies (e.g., crystallinity vs. amorphous content) .
Example Workflow:
Literature review → 2. Hypothesis generation (e.g., solvent polarity affects crystal packing) → 3. Controlled recrystallization → 4. Data reconciliation.
Advanced: What mixed-methods approaches are suitable for studying this compound’s environmental impact?
Answer:
- Quantitative : Measure biodegradation rates in soil samples via LC-MS, using ANOVA to compare rates across soil types .
- Qualitative : Conduct stakeholder interviews (e.g., environmental chemists) to contextualize lab findings within regulatory frameworks.
- Integration : Triangulate data to explain why lab-scale degradation rates diverge from field observations (e.g., microbial diversity variability) .
Systematic Review: How can researchers synthesize evidence on this compound’s applications in polymer science?
Answer:
- Step 1 : Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Step 2 : Use Boolean search strings in databases like SciFinder (e.g., "this compound AND (polymerization OR copolymer)").
- Step 3 : Extract data into a matrix (e.g., molecular weight vs. thermal stability) and assess bias via ROBINS-I tool .
Example Data Synthesis Table:
| Study | Polymer Type | This compound Loading (%) | Tg (°C) | Tensile Strength (MPa) |
|---|---|---|---|---|
| A (2018) | Polyester | 15 | 120 | 45 |
| B (2022) | Polyamide | 10 | 135 | 58 |
Advanced: What statistical methods resolve batch-to-batch variability in this compound production?
Answer:
- Approach : Use Six Sigma methodologies to identify critical process parameters (CPPs).
- Tool : Design of Experiments (DoE) to test factors like reaction time, catalyst concentration, and purification steps.
- Analysis : Apply control charts (e.g., X-bar/R) to monitor purity across batches and perform root-cause analysis for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
